(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, pyrazolo[1,5-a]pyridine-3-carboxylic acid, and piperazine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The double bond in the (E)-3-(furan-2-yl)prop-2-en-1-one moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: m-CPBA, oxygen with a catalyst.
Reduction: Hydrogen gas with Pd/C.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Furan epoxides.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
Medically, (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one shows potential as a lead compound in drug discovery, particularly for targeting neurological disorders and cancers due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazolo[1,5-a]pyridine moieties are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of piperazine.
(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-1-yl)prop-2-en-1-one: Contains a morpholine ring instead of piperazine.
Uniqueness
The presence of the piperazine ring in (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one may confer unique pharmacokinetic properties, such as improved solubility and bioavailability, compared to its analogs with different ring systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18(7-6-15-4-3-13-26-15)21-9-11-22(12-10-21)19(25)16-14-20-23-8-2-1-5-17(16)23/h1-8,13-14H,9-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWKQSKHUXYIN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CO2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CO2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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